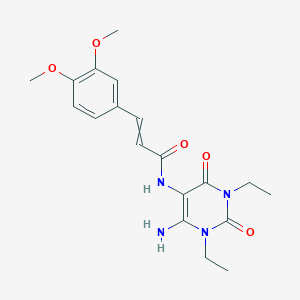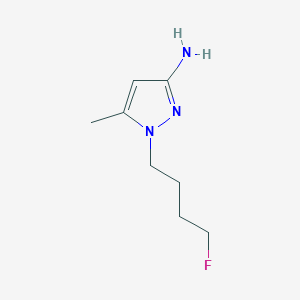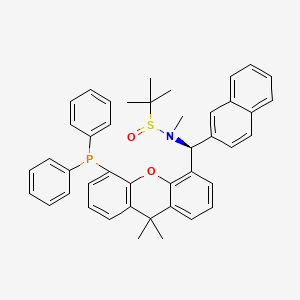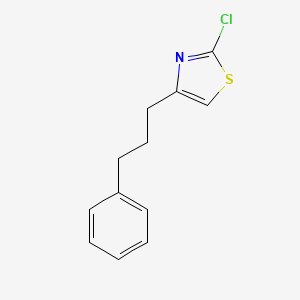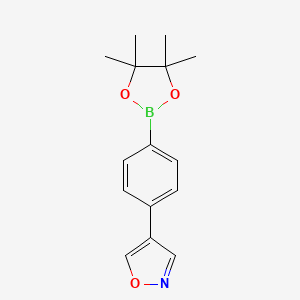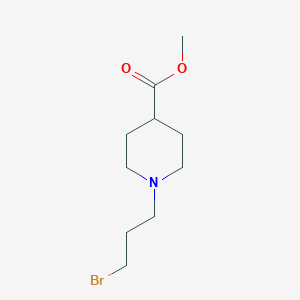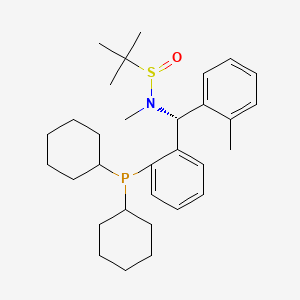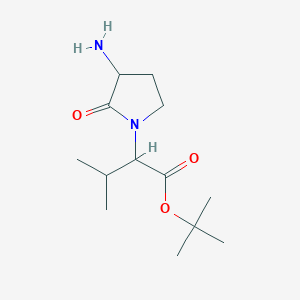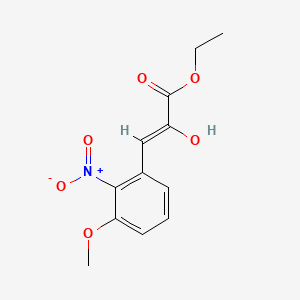
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is an organic compound that features an imidazole ring, a methyl group, and a propylamino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Introduction of the Propylamino Group: The propylamino group can be added through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone, which can be achieved through the reaction of the intermediate compound with a suitable carboxylating agent such as carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The propylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The overall effect of the compound is determined by its ability to modulate biological pathways and inhibit key enzymes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(1h-Imidazol-1-yl)propanoic acid: Lacks the methyl and propylamino groups, resulting in different chemical and biological properties.
2-Methyl-2-(propylamino)propanoic acid: Lacks the imidazole ring, affecting its ability to interact with metal ions and enzymes.
3-(1h-Imidazol-1-yl)-2-methylpropanoic acid: Lacks the propylamino group, influencing its membrane permeability and biological activity.
Uniqueness
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is unique due to the presence of both the imidazole ring and the propylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to interact with a wide range of molecular targets and exhibit diverse pharmacological effects.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-2-methyl-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-12-10(2,9(14)15)7-13-6-5-11-8-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) |
Clave InChI |
BWPOLBXZMDTYKH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)(CN1C=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


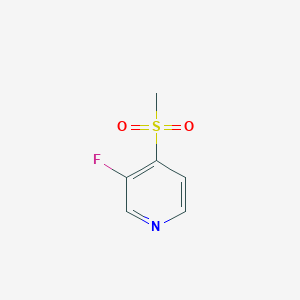
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
